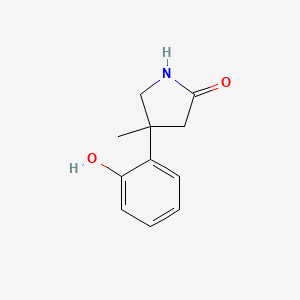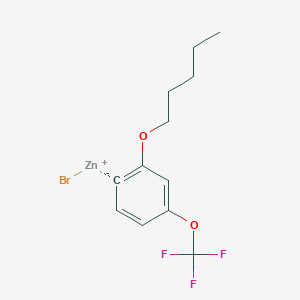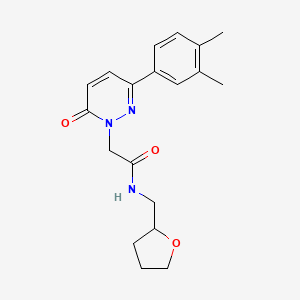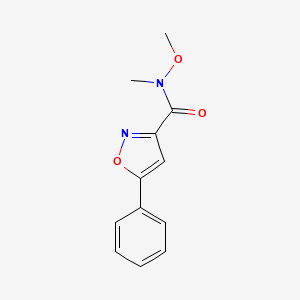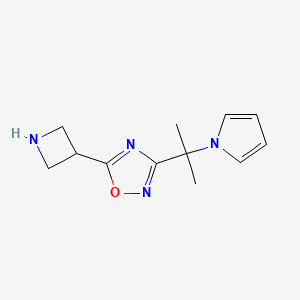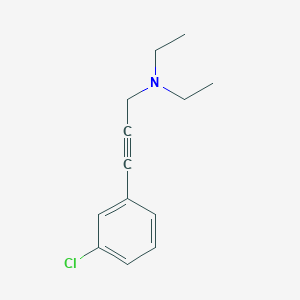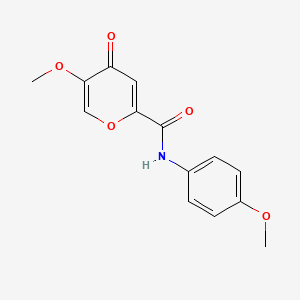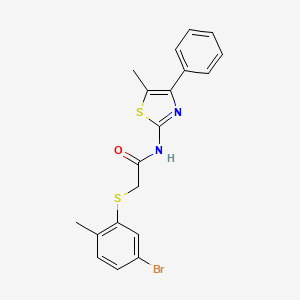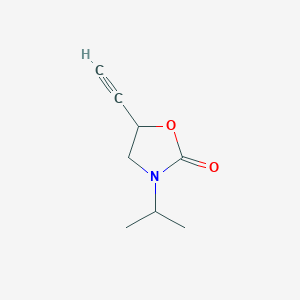![molecular formula C19H14N8O B14878104 5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile](/img/structure/B14878104.png)
5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile is a complex organic compound that features a benzimidazole core, a morpholine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the cyano group and the morpholine ring. The final step involves the formation of the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost of reagents, and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the cyano groups.
Substitution: The compound can participate in substitution reactions, especially at the morpholine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amines from the cyano groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the additional functional groups.
Morpholine: Contains the morpholine ring but lacks the benzimidazole and pyrazine rings.
Pyrazine: Contains the pyrazine ring but lacks the benzimidazole and morpholine rings.
Uniqueness
What sets 5-((1H-benzo[d]imidazol-2(3H)-ylidene)(cyano)methyl)-6-morpholinopyrazine-2,3-dicarbonitrile apart is its combination of these three distinct structural motifs, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H14N8O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-[cyano(1,3-dihydrobenzimidazol-2-ylidene)methyl]-6-morpholin-4-ylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H14N8O/c20-9-12(18-24-13-3-1-2-4-14(13)25-18)17-19(27-5-7-28-8-6-27)26-16(11-22)15(10-21)23-17/h1-4,24-25H,5-8H2 |
InChI Key |
LXBKBEIXHWQCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(N=C2C(=C3NC4=CC=CC=C4N3)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14878022.png)
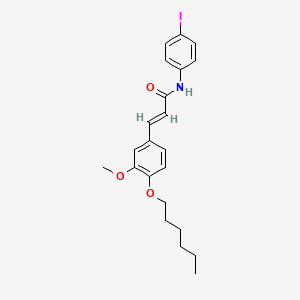
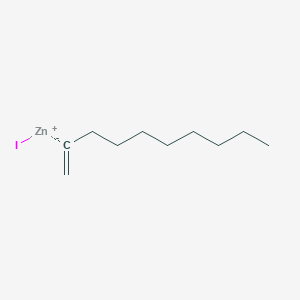
![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B14878032.png)
